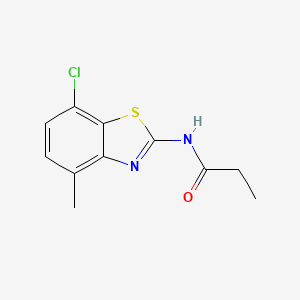

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)propanamide

説明

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)propanamide is a benzothiazole derivative featuring a propanamide group at the 2-position of the benzothiazole core, with a chlorine atom at the 7-position and a methyl group at the 4-position. Benzothiazoles are heterocyclic compounds known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The chloro and methyl substituents on the benzothiazole ring likely influence electronic and steric properties, affecting solubility, reactivity, and interactions with biological targets.

特性

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2OS/c1-3-8(15)13-11-14-9-6(2)4-5-7(12)10(9)16-11/h4-5H,3H2,1-2H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZQKNNSZILJJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC2=C(C=CC(=C2S1)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)propanamide typically involves the coupling of substituted 2-amino benzothiazoles with propionyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

化学反応の分析

Types of Reactions

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzothiazole derivatives.

科学的研究の応用

Antimicrobial Activity

Benzothiazole derivatives, including N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)propanamide, have been studied for their antimicrobial properties. Research indicates that compounds with benzothiazole moieties exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, derivatives of benzothiazole have shown promising results in inhibiting bacterial growth and have been evaluated using methods such as the turbidimetric method for quantifying antimicrobial efficacy .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have demonstrated that benzothiazole derivatives can inhibit the proliferation of cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The mechanism often involves the induction of apoptosis or cell cycle arrest in cancer cells . Molecular docking studies have further elucidated the binding interactions of these compounds with target proteins involved in cancer progression.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes that include the formation of the benzothiazole core followed by amide bond formation with propanamide. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry are employed to confirm the structure and purity of synthesized compounds .

Alzheimer’s Disease

Recent studies highlight the potential of benzothiazole derivatives as multifunctional agents against Alzheimer’s disease. These compounds may act by inhibiting acetylcholinesterase (AChE), which is involved in neurotransmitter degradation, thereby enhancing cholinergic signaling in the brain. Additionally, they may possess neuroprotective properties that help mitigate oxidative stress and neuronal damage .

Tuberculosis Treatment

Benzothiazole-based compounds have also been explored for their anti-tubercular activity. Research indicates that certain derivatives exhibit significant inhibitory effects against Mycobacterium tuberculosis, making them candidates for further development as anti-tubercular agents . The structure-activity relationship (SAR) studies are crucial for optimizing these compounds to enhance their efficacy and selectivity.

Case Studies and Research Findings

作用機序

The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. Molecular docking studies have shown that the compound can bind to protein receptors, influencing their activity and resulting in therapeutic effects .

類似化合物との比較

Comparison with Structural Analogs

Structural and Substituent Variations

The target compound is compared to structurally related benzothiazol-2-yl propanamide derivatives (Table 1). Key differences include:

- Substituents on the benzothiazole ring : The 7-chloro and 4-methyl groups distinguish the target from analogs like N-(1,3-benzothiazol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido]-3-phenylpropanamide (17b) (), which lacks halogen or methyl groups on the benzothiazole.

- Propanamide chain modifications : Compounds such as N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide () feature extended sulfanyl-triazole substituents, enhancing molecular complexity.

Table 1: Structural Comparison of Selected Analogs

Spectroscopic Characteristics

- FTIR: The target’s spectrum would show NH (amide, ~3300 cm⁻¹), C=O (amide, ~1650 cm⁻¹), and C-Cl (benzothiazole, ~750 cm⁻¹). Analogs like 17b exhibit additional NO₂ (~1520 cm⁻¹) and SO₂N (~1350 cm⁻¹) peaks.

- NMR : The 7-Cl and 4-Me groups in the target would deshield nearby protons, producing distinct aromatic signals (e.g., 4-Me as a singlet at ~2.5 ppm in ^1H NMR). Analogs with nitrobenzenesulfonyl groups show downfield shifts for aromatic protons due to electron-withdrawing effects.

生物活性

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)propanamide is a compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an anti-tubercular agent. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a benzothiazole moiety with specific substitutions that enhance its biological activity. The molecular formula is , and it has a molecular weight of approximately 253.73 g/mol. The presence of the chloro and methyl groups contributes to its reactivity and interaction with biological targets .

The primary mechanism through which this compound exhibits its biological effects involves interactions with specific enzymes and pathways:

- Target Enzyme : The compound primarily targets DprE1, an essential enzyme in the biosynthesis of the cell wall component arabinogalactan in Mycobacterium tuberculosis (Mtb).

- Biochemical Pathway : By inhibiting DprE1, the compound disrupts the growth of Mtb, making it a promising candidate for anti-tubercular therapy. Additionally, it has shown potential in influencing neuroprotective pathways relevant to Alzheimer's disease by interacting with amyloid-beta peptides .

Anti-Tubercular Activity

Research has demonstrated that this compound exhibits significant anti-tubercular properties. In vitro studies have shown that it effectively inhibits the growth of Mtb strains. The minimum inhibitory concentration (MIC) values indicate that this compound has comparable efficacy to standard anti-tubercular drugs .

Anti-Cancer Properties

Recent studies have explored the potential anti-cancer properties of benzothiazole derivatives, including this compound. Notably, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| B7 | A431 | 1.0 | Inhibits proliferation |

| B7 | A549 | 2.0 | Induces apoptosis |

| B7 | H1299 | 4.0 | Reduces migration |

The results indicate that these compounds can significantly reduce inflammatory cytokines such as IL-6 and TNF-α, suggesting a dual role in both cancer therapy and inflammation management .

Synthesis and Evaluation

A study synthesized several benzothiazole derivatives, including this compound. The compounds were characterized using techniques such as NMR and LC-MS to confirm their structures and purity. Biological evaluations included:

- MTT Assay : To assess cell viability in cancer cell lines.

- ELISA : To measure levels of inflammatory markers.

- Flow Cytometry : To analyze apoptosis and cell cycle effects.

The synthesized compounds demonstrated promising results in inhibiting cancer cell growth while maintaining low ulcerogenic potential compared to standard treatments .

Pharmacokinetics and ADMET Properties

Pharmacokinetic studies have indicated that this compound possesses favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. These properties are crucial for developing effective therapeutic agents with minimal side effects .

Q & A

Q. Key Considerations :

- Reaction conditions : Temperature (e.g., 0–5°C for sensitive steps) and solvent choice (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) significantly impact yield.

- Protecting groups : Temporary protection of reactive sites (e.g., using Boc groups) may prevent unwanted side reactions .

Advanced: How can reaction conditions be systematically optimized to improve synthesis yield and purity?

Answer:

Optimization involves:

Design of Experiments (DoE) : Use factorial designs to test variables (temperature, stoichiometry, solvent polarity). For example, varying equivalents of chloroacetyl chloride in coupling reactions .

In-line monitoring : Employ techniques like FTIR or HPLC to track reaction progress in real time.

Solvent screening : Test solvents (e.g., THF vs. DCM) for solubility and reactivity using computational tools like COSMO-RS.

Catalyst selection : Evaluate palladium or copper catalysts for cross-coupling steps to reduce side products .

Q. Example Protocol :

Treat cells with 1–100 µM compound for 48 hrs.

Measure IC₅₀ using nonlinear regression (GraphPad Prism).

Validate with flow cytometry for apoptosis markers (Annexin V/PI) .

Basic: How can computational methods predict binding interactions?

Answer:

- Molecular docking (AutoDock Vina) : Predict binding poses with targets like cyclooxygenase-2 (PDB ID: 5KIR).

- Molecular dynamics (GROMACS) : Simulate ligand-protein stability over 100 ns to identify critical residues (e.g., Arg120 in COX-2) .

Advanced: How to validate docking predictions experimentally?

Answer:

- Site-directed mutagenesis : Modify predicted binding residues (e.g., Ala mutation of Arg120) and measure activity loss.

- Surface plasmon resonance (SPR) : Determine binding kinetics (kₐ, k𝒹) to confirm computational K𝒹 values .

- X-ray crystallography : Resolve co-crystal structures to visualize ligand-protein interactions .

Basic: How to assess the compound’s stability under different storage conditions?

Answer:

- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify decomposition products .

Advanced: What advanced techniques analyze thermal degradation pathways?

Answer:

- Thermogravimetric analysis (TGA) : Measure weight loss at 10°C/min to identify decomposition steps.

- Gas chromatography-mass spectrometry (GC-MS) : Identify volatile degradation byproducts (e.g., HCl release from dechlorination) .

- Differential scanning calorimetry (DSC) : Detect phase transitions (e.g., melting points) and polymorphic changes.

Q. Example Data :

| Technique | Condition | Observation |

|---|---|---|

| TGA | 25–300°C, N₂ | 5% weight loss at 150°C |

| DSC | 10°C/min | Endothermic peak at 180°C (melt) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。